Benzene, (12-bromododecyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (12-bromododecyl)- typically involves the bromination of dodecylbenzene. The process can be carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the terminal position of the dodecyl chain.
Industrial Production Methods: Industrial production of Benzene, (12-bromododecyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: Benzene, (12-bromododecyl)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Oxidation Reactions: The alkyl chain can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dodecylbenzene.
Scientific Research Applications
Benzene, (12-bromododecyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of surfactants and polymers.
Biology: Investigated for its potential use in the modification of biomolecules and as a building block for bioactive compounds.
Medicine: Explored for its role in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, including lubricants, plasticizers, and flame retardants.
Mechanism of Action
The mechanism of action of Benzene, (12-bromododecyl)- primarily involves its reactivity as an electrophile due to the presence of the bromine atom. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophilic bromine atom. This results in the formation of a sigma complex, followed by the elimination of a proton to restore aromaticity.
Comparison with Similar Compounds
Benzene, (12-chlorododecyl)-: Similar structure but with a chlorine atom instead of bromine.
Benzene, (12-iodododecyl)-: Similar structure but with an iodine atom instead of bromine.
Benzene, (12-fluorododecyl)-: Similar structure but with a fluorine atom instead of bromine.
Comparison:
Reactivity: Benzene, (12-bromododecyl)- is more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts due to the weaker carbon-bromine bond.
Applications: While all these compounds can be used as intermediates in organic synthesis, the specific applications may vary based on the halogen present. For example, the iodo derivative may be preferred in certain coupling reactions due to the higher reactivity of the carbon-iodine bond.
Benzene, (12-bromododecyl)- stands out due to its balanced reactivity and stability, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
12-bromododecylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29Br/c19-17-13-8-6-4-2-1-3-5-7-10-14-18-15-11-9-12-16-18/h9,11-12,15-16H,1-8,10,13-14,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSFFGUKNYJXSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444177 | |
Record name | Benzene, (12-bromododecyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85070-63-9 | |
Record name | Benzene, (12-bromododecyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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